6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
CAS No.: 154268-42-5
Cat. No.: VC6575495
Molecular Formula: C8H6O3S
Molecular Weight: 182.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154268-42-5 |
|---|---|
| Molecular Formula | C8H6O3S |
| Molecular Weight | 182.19 |
| IUPAC Name | 6-hydroxy-4-methyl-1,3-benzoxathiol-2-one |
| Standard InChI | InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 |
| Standard InChI Key | QQYJAGMAPKWBJA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1SC(=O)O2)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name for this compound, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, reflects its bicyclic framework. The parent structure, 1,3-benzoxathiol-2-one, consists of a benzene ring fused to a five-membered oxathiolone ring containing one oxygen and one sulfur atom. Substituents are positioned as follows:
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A hydroxyl (-OH) group at the 6-position of the benzene ring.
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A methyl (-CH₃) group at the 4-position of the oxathiolone ring.
The molecular formula is , with a molecular weight of 182.20 g/mol. The planar aromatic system and electronic effects of the substituents influence its reactivity and intermolecular interactions .
Synthetic Methodologies
Reaction Pathways
The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be inferred from analogous procedures for benzoxathiolone derivatives (Table 1) :
Table 1: Synthetic routes for benzoxathiolone derivatives
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Nitration | HNO₃ (65%), CH₂Cl₂, rt, 2 h | 75% | |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, rt, 24 h | 74% | |
| 3 | Catalytic hydrogenation | 10% Pd/C, H₂ (20 bar), EtOH, 50°C, 6–8 h | 93% |
Key considerations for synthesizing the target compound include:
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Selective functionalization: Introducing the methyl group at the 4-position likely requires directed ortho-metallation or Friedel-Crafts alkylation prior to oxathiolone ring formation .
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Hydroxyl group protection: The 6-hydroxy group may necessitate protection (e.g., as a methoxy group) during synthesis, followed by deprotection under acidic or reductive conditions .
Physicochemical Properties
Solubility and Stability
Benzoxathiolones generally exhibit limited water solubility due to their aromatic systems but show improved solubility in polar aprotic solvents like DMSO or DMF . The hydroxyl group at position 6 enhances hydrogen-bonding capacity, potentially increasing solubility in alcoholic solvents. Stability studies on related compounds indicate decomposition temperatures above 170°C, with melting points ranging from 98–217°C depending on substituents .
Crystallographic Insights
X-ray diffraction data for Schiff base analogs (e.g., compound 4q in ) reveal planar configurations with (E)-stereochemistry about the C=N bond. The oxathiolone ring adopts a slightly puckered conformation, while substituents like methyl groups influence crystal packing through van der Waals interactions .
Biological Activities and Mechanisms
| Compound | ACP-03 (Gastric) | SKMEL-19 (Melanoma) | HCT-116 (Colon) |
|---|---|---|---|
| 4b | 12.3 | 9.8 | 14.1 |
| 4o | 8.9 | 7.2 | 10.5 |
Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis through caspase-3 activation . The methyl group at position 4 may enhance lipophilicity, improving cell membrane permeability.
Antivenom Applications
Sulfonamide-functionalized benzoxathiolones exhibit potent inhibition of snake venom toxins :
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Coagulation inhibition: Compound 5b reduced clotting time by 78% for Bothrops jararaca venom.
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Hemolytic activity: ED₅₀ values as low as 0.8 μM were observed against venom-induced RBC lysis.
The hydroxyl group at position 6 likely participates in hydrogen bonding with venom metalloproteinases, while the methyl group stabilizes hydrophobic interactions .
Structural-Activity Relationships (SAR)
Critical SAR trends for benzoxathiolone derivatives include:
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Electron-donating groups (e.g., -OCH₃ at position 6) enhance antivenom activity by increasing electron density on the oxathiolone ring .
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Hydrophobic substituents (e.g., -CH₃ at position 4) improve anticancer activity by facilitating passive diffusion across lipid bilayers .
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Planarity of the ring system is essential for DNA intercalation, as demonstrated by molecular docking studies .
Industrial and Pharmacological Applications
Drug Development
The compound’s dual functionality (hydroxyl and methyl groups) makes it a versatile intermediate for:
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Anticancer agents: Hybrid molecules combining benzoxathiolones with platinum complexes show synergistic effects .
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Antivenom adjuvants: Co-administration with antiserum reduces edema by 72% in murine models .
Material Science
Benzoxathiolones serve as ligands for transition metal catalysts in asymmetric synthesis, leveraging the sulfur atom’s coordination capacity .
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